

# Crystal structure analysis of "2-Methoxy-6-(3-nitrophenyl)pyridine"

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## Compound of Interest

Compound Name: 2-Methoxy-6-(3-nitrophenyl)pyridine

Cat. No.: B578606

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An In-depth Technical Guide on the Crystal Structure Analysis of Methoxy-Nitro-Pyridine Derivatives

Disclaimer: As of the latest data retrieval, specific crystal structure information for "**2-Methoxy-6-(3-nitrophenyl)pyridine**" is not publicly available. This guide will, therefore, provide a comprehensive analysis of a closely related and structurally significant compound, 2-(2-Methoxyphenoxy)-3-nitropyridine, to illustrate the principles and methodologies of crystal structure analysis for this class of compounds.

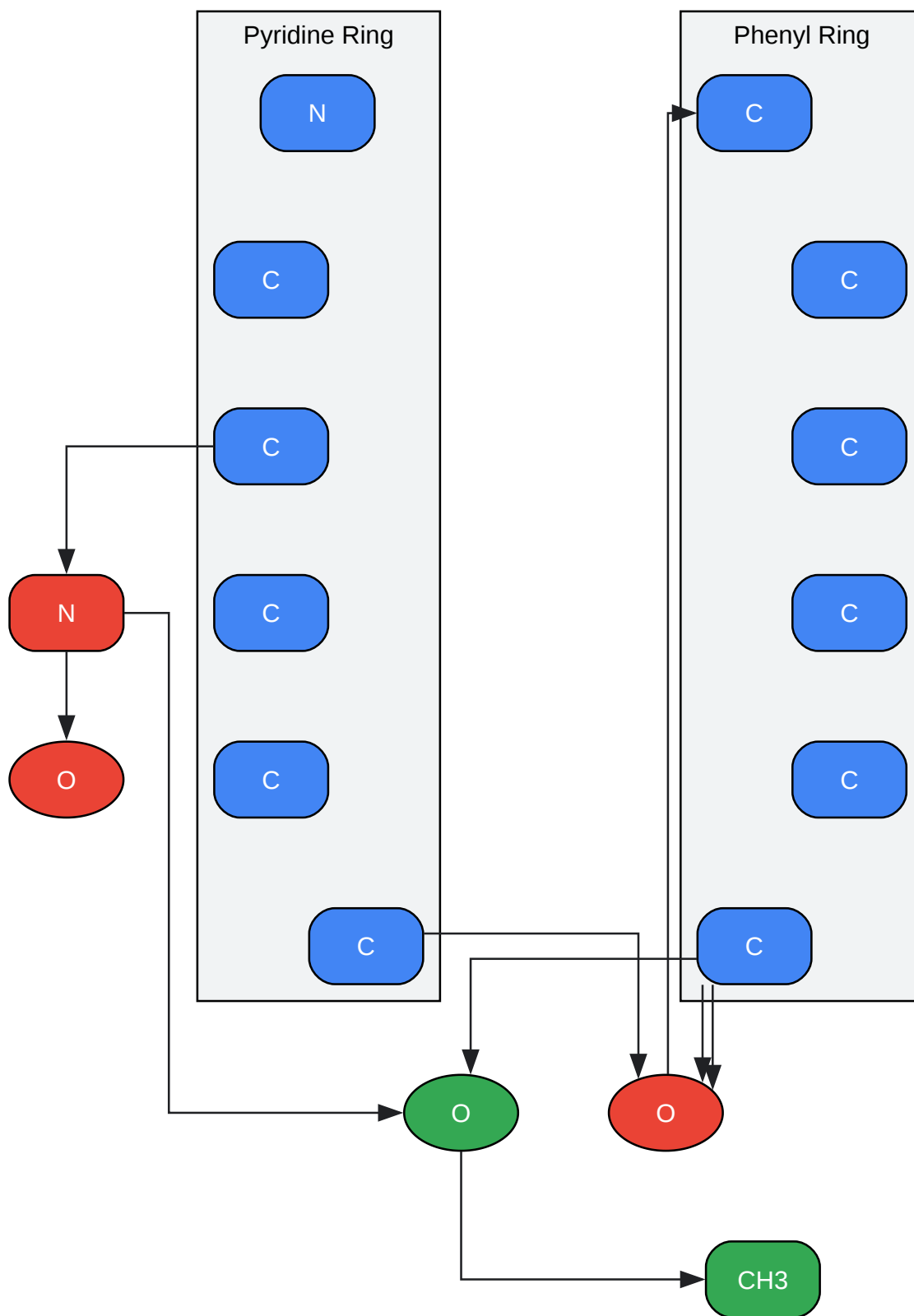
## Introduction to Methoxy-Nitro-Pyridine Derivatives

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and applications in catalysis and molecular recognition. The introduction of methoxy and nitro functional groups onto the pyridine scaffold can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its therapeutic efficacy and material characteristics. A detailed understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

## Molecular Structure and Conformation

The molecular structure of 2-(2-Methoxyphenoxy)-3-nitropyridine reveals an almost orthogonal relationship between the pyridine and benzene rings, with a dihedral angle of 86.63 (6)°. The

nitro and methoxy groups are nearly coplanar with their respective attached rings. The crystal structure is stabilized by C—H···O interactions, forming a three-dimensional network.



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Molecular Connectivity of 2-(2-Methoxyphenoxy)-3-nitropyridine.

## Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it. The following tables summarize the key parameters for 2-(2-Methoxyphenoxy)-3-nitropyridine.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>
Formula Weight	246.22
Temperature	100 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	7.5017 (7) Å
b	7.1542 (6) Å
c	20.6369 (18) Å
α	90°
β	91.878 (1)°
γ	90°
Volume	1106.96 (17) Å <sup>3</sup>
Z	4
Calculated Density	1.477 Mg/m <sup>3</sup>
Absorption Coefficient	0.113 mm <sup>-1</sup>
F(000)	512
Refinement	
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.037
wR(F <sup>2</sup> )	0.103
Goodness-of-fit on F <sup>2</sup>	1.03

**Table 2: Data Collection Details**

Parameter	Value
Diffractometer	Bruker SMART APEX CCD
Radiation Source	Mo K $\alpha$
Crystal Size	0.35 x 0.30 x 0.20 mm
$\theta$ range for data collection	2.05 to 28.33°
Index Ranges	$-9 \leq h \leq 9$ , $-9 \leq k \leq 9$ , $-27 \leq l \leq 27$
Reflections Collected	10026
Independent Reflections	2551 [R(int) = 0.029]
Completeness to $\theta = 25.242^\circ$	99.8 %
Absorption Correction	Multi-scan
Max. and min. transmission	0.9780 and 0.9610

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystal structure.

### Synthesis of Methoxy-Nitro-Pyridine Derivatives

The synthesis of methoxy-nitro-pyridine derivatives can be achieved through various synthetic routes. A general approach involves the nitration of a corresponding methoxypyridine precursor or the methoxylation of a nitro-chloropyridine.

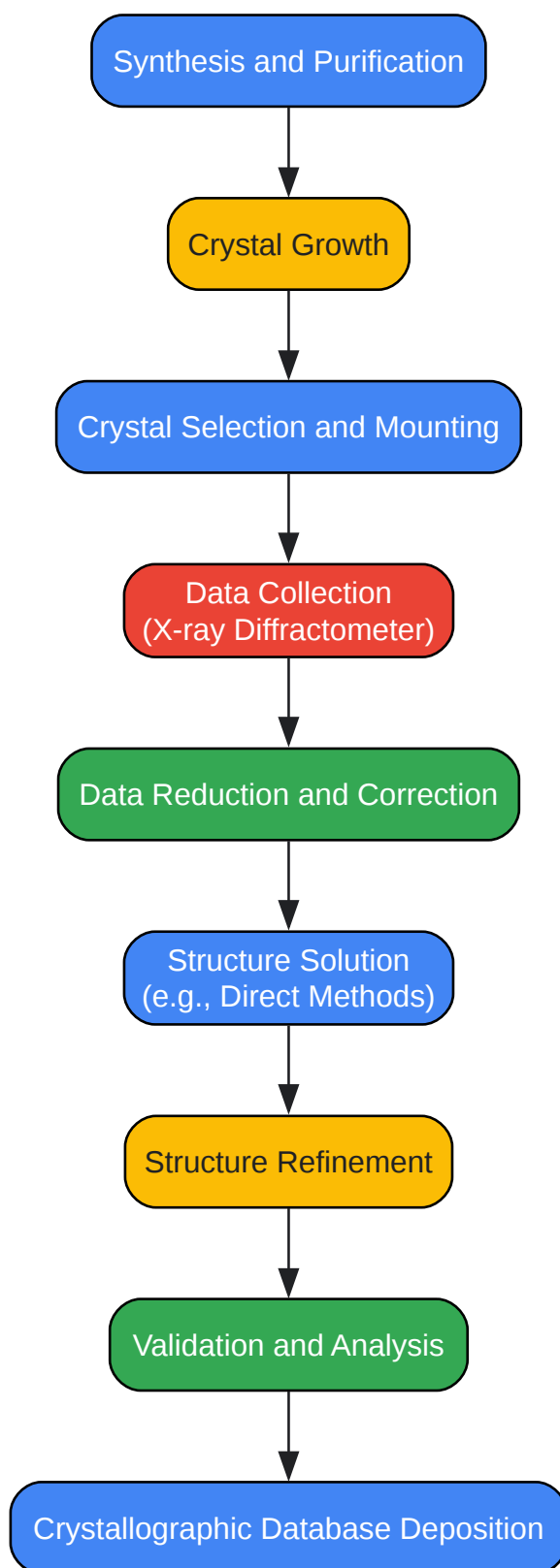
A representative synthesis for a related compound, 2-amino-6-methoxy-3-nitropyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent like methanol. The reaction mixture is typically stirred at a controlled temperature to ensure complete reaction.

Another general method for synthesizing nitropyridines is the direct nitration of the parent pyridine ring using a mixture of concentrated nitric and sulfuric acids. The reaction conditions,

such as temperature and reaction time, are crucial for achieving the desired product with good yield and selectivity.

## Single-Crystal X-ray Diffraction Workflow

The workflow for single-crystal X-ray diffraction involves several key stages, from crystal preparation to data analysis.



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Workflow for Single-Crystal X-ray Structure Determination.

### Detailed Steps:

- **Crystal Growth:** High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.
- **Crystal Selection and Mounting:** A suitable crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.
- **Data Reduction:** The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution:** The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.
- **Structure Refinement:** The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
- **Validation and Analysis:** The final structure is validated using various crystallographic checks and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

## Conclusion

The crystal structure analysis of 2-(2-Methoxyphenoxy)-3-nitropyridine provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. The orthogonal arrangement of the aromatic rings and the planar disposition of the methoxy and nitro groups are key structural features. The detailed crystallographic data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists engaged in the study and development of novel pyridine derivatives for



pharmaceutical and material science applications. The methodologies described are broadly applicable to the structural elucidation of other small organic molecules.

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